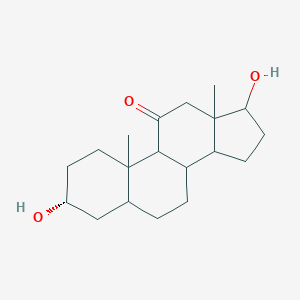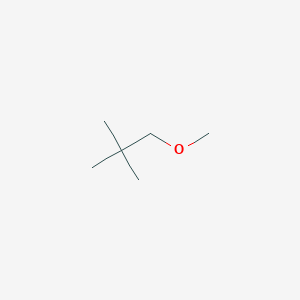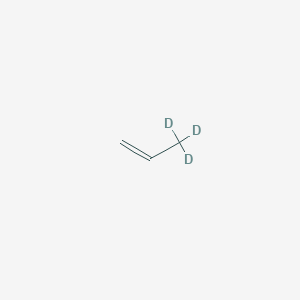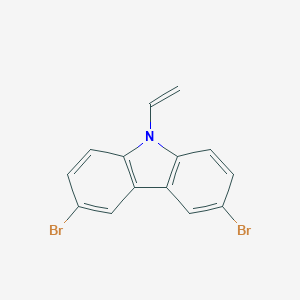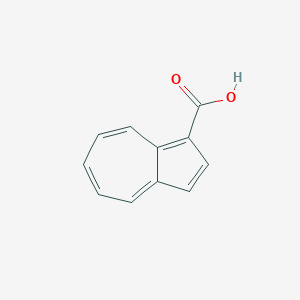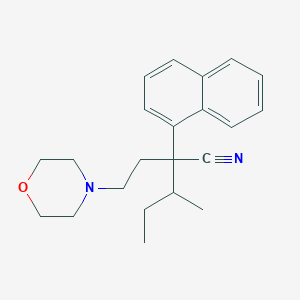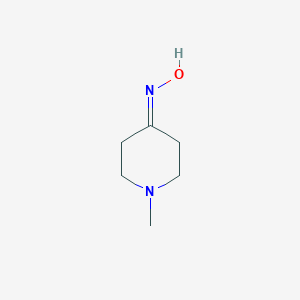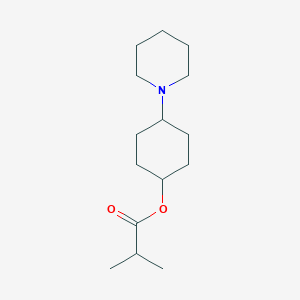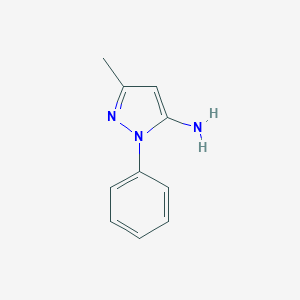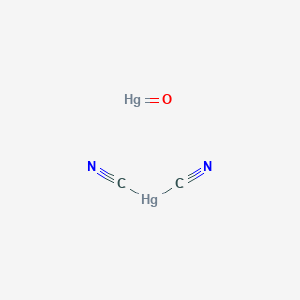
Dicyanomercury;oxomercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dicyanomercury;oxomercury is a chemical compound with the molecular formula C2Hg2N2O. It is related to organomercury compounds, which contain at least one carbon bonded to a mercury atom .
Synthesis Analysis
The synthesis of organomercury compounds, which includes this compound, involves various methods, including the direct reaction of hydrocarbons and mercury (II) salts . A study has also investigated the photochemically induced reactions of Dicyanomercury (II) in alkaline aqueous solutions .Safety and Hazards
Future Directions
properties
CAS RN |
1335-31-5 |
|---|---|
Molecular Formula |
C2Hg2N2O |
Molecular Weight |
469.22 g/mol |
IUPAC Name |
cyano(cyanomercuriooxy)mercury |
InChI |
InChI=1S/2CN.2Hg.O/c2*1-2;;; |
InChI Key |
FWJGYFKCKCRGIV-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg]C#N.O=[Hg] |
Canonical SMILES |
C(#N)[Hg]O[Hg]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



